

3-(Benzoylamino)benzoic Acid: A Versatile Scaffold in Organic Synthesis

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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzoylamino)benzoic acid, a derivative of benzoic acid, is a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-(benzoylamino)benzoic acid**, with a particular focus on its utility in the development of novel therapeutic agents and other functional organic materials.

Chemical and Physical Properties

3-(Benzoylamino)benzoic acid is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.^[1] The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[2]
Molecular Weight	241.24 g/mol	[2]
CAS Number	587-54-2	[2]
Melting Point	248-250 °C	
Appearance	White to off-white crystalline solid	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone	[1]

Spectroscopic Data

The structural integrity of **3-(benzoylamino)benzoic acid** can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

Technique	Data
¹ H NMR	Spectral data available.[2]
¹³ C NMR	Spectral data available.[2]
Mass Spectrometry (GC-MS)	m/z Top Peak: 105, m/z 2nd Highest: 77, m/z 3rd Highest: 241.[2]
Infrared (IR) Spectroscopy	Spectral data available.[2]

Synthesis of 3-(Benzoylamino)benzoic Acid

The most common and efficient method for the synthesis of **3-(benzoylamino)benzoic acid** is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

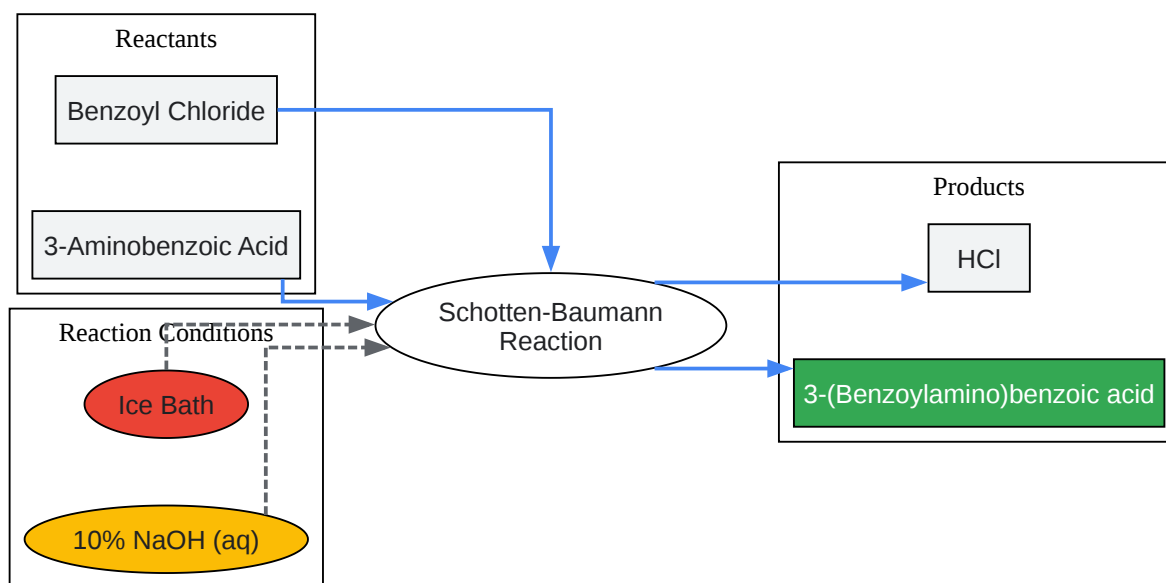
Materials:

- 3-Aminobenzoic acid
- Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Concentrated Hydrochloric acid (HCl)
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve a specific amount of 3-aminobenzoic acid in 10% aqueous sodium hydroxide solution.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add benzoyl chloride dropwise to the cooled solution, ensuring the temperature remains low.
- Continue stirring vigorously for approximately 30-60 minutes after the addition is complete. A solid precipitate of **3-(benzoylamino)benzoic acid** will form.
- Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water.
- To purify the product, suspend the crude solid in water and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. This step ensures the complete precipitation of the carboxylic acid.
- Filter the purified product, wash with cold water, and dry it.
- For further purification, recrystallize the dried product from ethanol.

Yield: High yields are typically obtained with this method.



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Caption: Synthesis of **3-(Benzoylamino)benzoic acid** via Schotten-Baumann reaction.

Applications in Organic Synthesis

3-(Benzoylamino)benzoic acid serves as a versatile building block for the synthesis of various organic molecules, particularly heterocyclic compounds with potential biological activities.

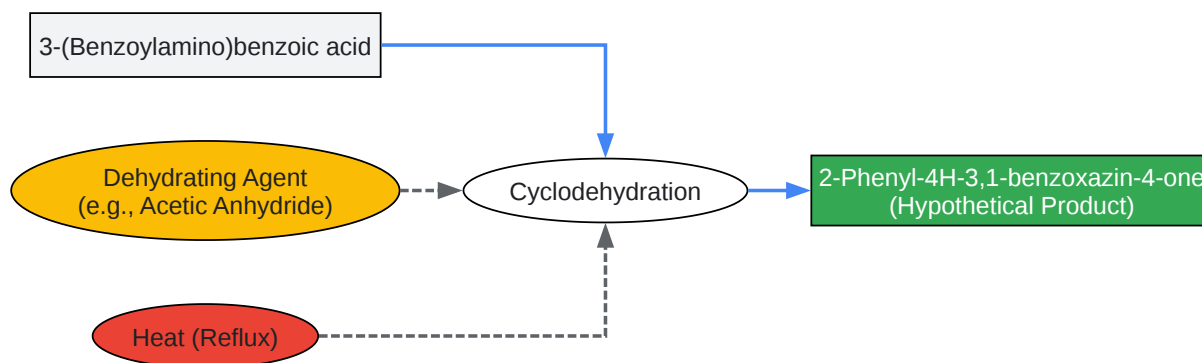
Synthesis of Heterocyclic Compounds

The presence of the amide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, it can be a precursor for the synthesis of benzoxazinones and oxadiazoles, which are known to exhibit a range of pharmacological properties.

While a specific protocol starting from **3-(benzoylamino)benzoic acid** is not readily available, a general procedure for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from N-acyl anthranilic acids (a class to which **3-(benzoylamino)benzoic acid** belongs) involves cyclodehydration.

General Experimental Protocol for Benzoxazinone Synthesis:

- A mixture of the N-acyl anthranilic acid (in this case, **3-(benzoylamino)benzoic acid**) and a dehydrating agent (e.g., acetic anhydride or thionyl chloride) is heated under reflux.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the excess dehydrating agent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent.



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Caption: General workflow for the synthesis of benzoxazinones.

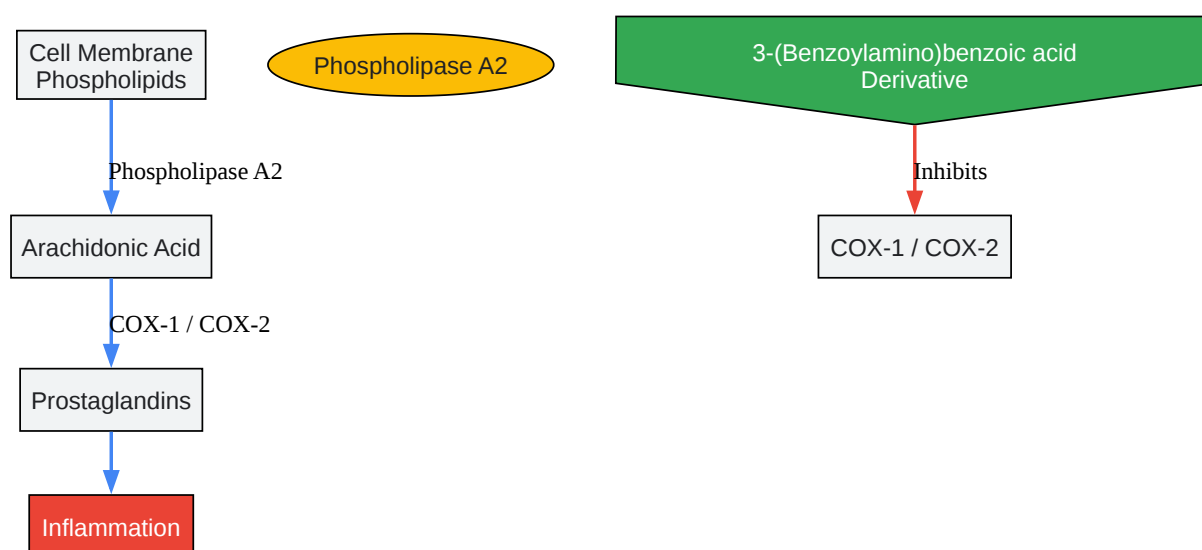
Biological Significance and Signaling Pathways

Derivatives of benzoylamino benzoic acid have shown promise as anti-inflammatory and antimicrobial agents. The anti-inflammatory activity of many benzoic acid derivatives is

attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory signaling cascade.

Cyclooxygenase (COX) Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain.



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Caption: Simplified diagram of the cyclooxygenase inhibition pathway.

Conclusion

3-(Benzoylamino)benzoic acid is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic compounds makes it a molecule of great interest for the development of new

pharmaceuticals and functional materials. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and valuable applications in the fields of medicinal chemistry and materials science.

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